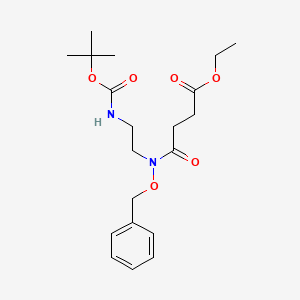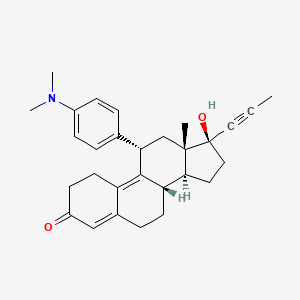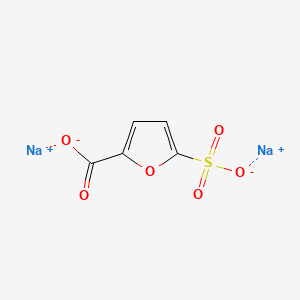
5-Sulfo-2-furancarboxylicacid bis-Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt typically involves the sulfonation of 2-furancarboxylic acid. The reaction conditions often include the use of sulfuric acid or other sulfonating agents under controlled temperature and pressure conditions.
Industrial Production Methods: : Industrial production methods for this compound may involve large-scale sulfonation processes, followed by neutralization with sodium hydroxide to form the bis-sodium salt. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: : 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The sulfonic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various sulfonate esters or amides.
Aplicaciones Científicas De Investigación
5-Sulfo-2-furancarboxylicacid bis-Sodium Salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The furan ring structure may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic Acid: A precursor in the synthesis of 5-Sulfo-2-furancarboxylicacid bis-Sodium Salt.
5-Sulfo-2-furancarboxylic Acid: The parent compound before neutralization with sodium hydroxide.
Uniqueness: : this compound is unique due to its dual sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various chemical and biological applications.
Propiedades
Fórmula molecular |
C5H2Na2O6S |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
disodium;5-sulfonatofuran-2-carboxylate |
InChI |
InChI=1S/C5H4O6S.2Na/c6-5(7)3-1-2-4(11-3)12(8,9)10;;/h1-2H,(H,6,7)(H,8,9,10);;/q;2*+1/p-2 |
Clave InChI |
SEGNFSOIELSGFE-UHFFFAOYSA-L |
SMILES canónico |
C1=C(OC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
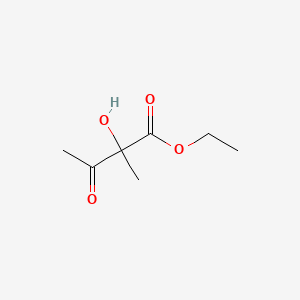

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
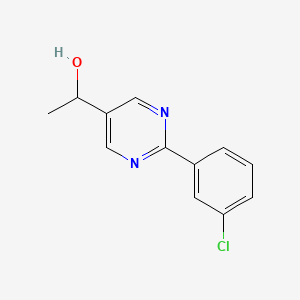

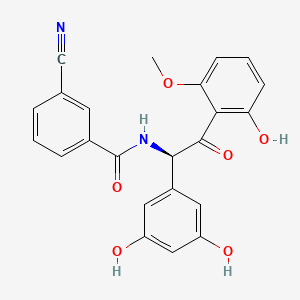
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
